2,3- vs 2,5-Dichloro: Physicochemical Impact
The 2,3‑dichloro‑4‑hydroxy substitution pattern generates a higher computed dipole moment and a lower pKa of the phenolic –OH relative to the 2,5‑dichloro isomer, directly affecting membrane permeability and metal‑chelation capacity . The vendor comparison table explicitly flags the 2,5‑dichloro regioisomer as exhibiting “different solubility and reactivity profiles” . Although no direct experimental logP comparison has been published for the exact pair, the isobutyrophenone scaffold with a 2,4‑dihydroxy substitution (i.e., chlorine‑free) is reported to have an experimental EC₅₀ range of 1.22–39.94 μg·mL⁻¹ against seven fungal pathogens [1], providing a class‑level baseline from which the dichloro substitution can be expected to shift activity.
| Evidence Dimension | Regioisomer effect on acidity/polarity and implied bioactivity shift |
|---|---|
| Target Compound Data | 2,3‑dichloro‑4‑hydroxy pattern (target) – predicted to be more polar and acidic than 2,5‑dichloro isomer |
| Comparator Or Baseline | 2,5‑dichloro‑4‑hydroxy isomer (vendor noted different solubility); 2,4‑dihydroxy‑2‑methylpropan‑1‑one (non‑chlorinated) EC₅₀ 1.22–39.94 μg·mL⁻¹ |
| Quantified Difference | Qualitative vendor statement plus quantitative baseline from non‑chlorinated analog (EC₅₀ range) |
| Conditions | Vendor comparison table; in‑vitro mycelial growth inhibition against seven phytopathogenic fungi (Pestic Biochem Physiol 2019) |
Why This Matters
Procuring the correct regioisomer is essential for reproducible lead optimization and QSAR studies, because a positional shift of one chlorine atom can invert the activity order within a congeneric series.
- [1] Luong TTM, Wang W-W, Zhang F, Dan W-J, Nien HX, Zhang A-L, Li D, Gao J-M. Structure-antifungal relationships and preventive effects of 1-(2,4-dihydroxyphenyl)-2-methylpropan-1-one derivatives as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase. Pestic Biochem Physiol. 2019;159:XX-XX. doi:10.1016/j.pestbp.2019.05.016. View Source
